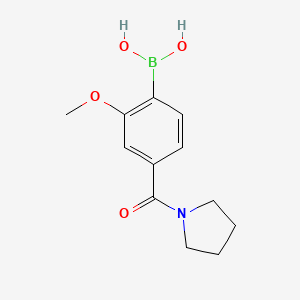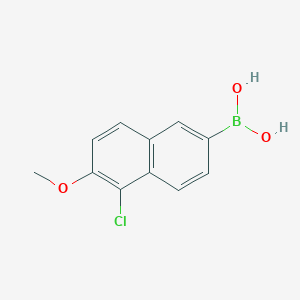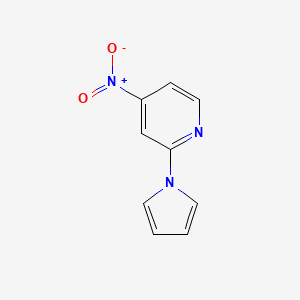![molecular formula C25H25N3O2 B8202339 4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B8202339.png)
4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with methoxyphenyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often involve the use of solvents like ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of Schiff bases to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4
Solvents: Ethanol, methanol, chloroform
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically results in secondary amines.
Applications De Recherche Scientifique
4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both methoxyphenyl and diphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-30-22-14-12-19(13-15-22)18-26-17-16-23-24(20-8-4-2-5-9-20)27-28(25(23)29)21-10-6-3-7-11-21/h2-15,26-27H,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITVBIBEBQQZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














